

2-Carboxyanthracene MTSEA Amide for membrane protein labeling

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Compound of Interest

Compound Name: 2-Carboxyanthracene MTSEA
Amide

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An In-depth Technical Guide to **2-Carboxyanthracene MTSEA Amide** for Membrane Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Carboxyanthracene Methanethiosulfonate Amide (MTSEA), a specialized fluorescent probe for the site-specific labeling of membrane proteins. We will cover its chemical properties, mechanism of action, detailed experimental protocols, and key applications in biological research and drug discovery.

Introduction to Membrane Protein Labeling

Membrane proteins are integral to cellular function, acting as channels, receptors, and transporters that mediate communication between the cell and its environment.[1][2] Visualizing their structure, dynamics, and interactions is crucial for understanding fundamental biological processes and for developing targeted therapeutics.[3][4] Site-specific fluorescent labeling, which involves attaching a small organic fluorophore to a specific amino acid residue, has become an invaluable tool for these studies.[5][6][7]

Thiol-reactive probes are a primary choice for this purpose, as they selectively target the sulfhydryl group of cysteine residues.[8][9] Cysteine is a relatively rare amino acid, allowing for precise labeling at a single, desired site, often introduced via site-directed mutagenesis.[8] **2-Carboxyanthracene MTSEA Amide** is a thiol-reactive probe that combines the

environmentally sensitive fluorescence of the anthracene core with the specific cysteine-reactivity of the methanethiosulfonate (MTS) group.

Core Properties of 2-Carboxyanthracene MTSEA Amide

The probe consists of two key components: the 2-carboxyanthracene fluorophore and the MTSEA thiol-reactive group.

Chemical and Physical Data

The following table summarizes the known physical and chemical properties of the complete probe.

Property	Value	Reference
Molecular Formula	$C_{18}H_{17}NO_3S_2$	[10]
Molecular Weight	359.46 g/mol	[10]
CAS Number	1159977-18-0	[10]
Common Name	2-Carboxyanthracene MTSEA Amide	[10]

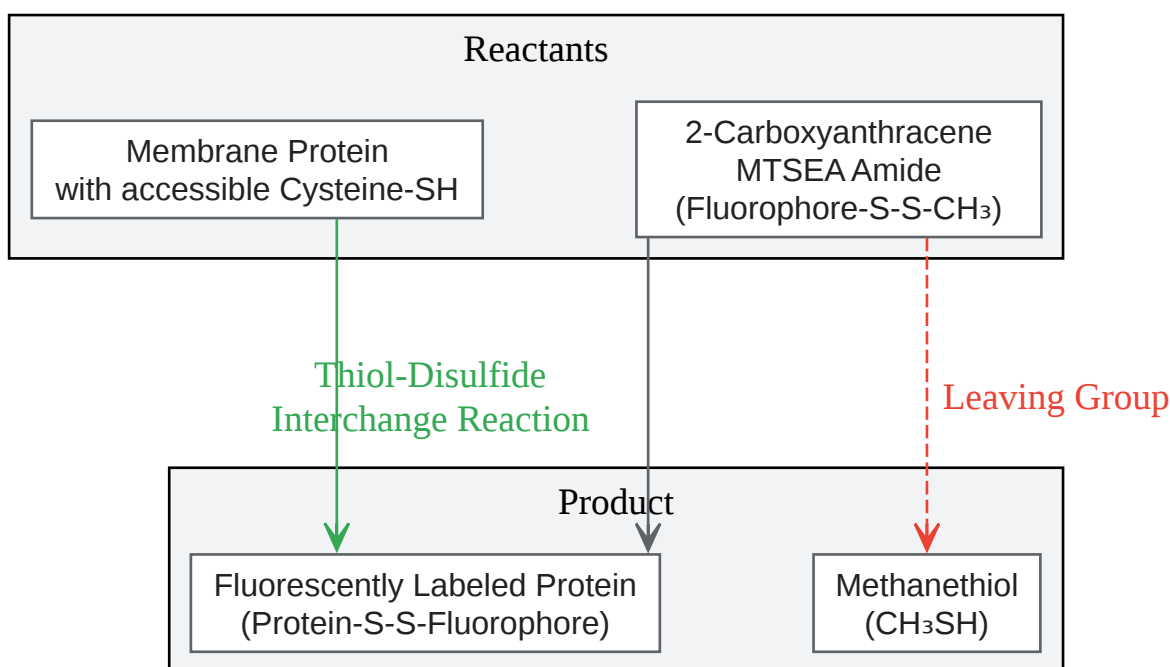
Photophysical Properties of the Anthracene Fluorophore

The fluorescence characteristics of the probe are determined by its 2-carboxyanthracene core. The properties of anthracene derivatives are known to be sensitive to the local solvent environment, which can be advantageous for reporting on conformational changes in the labeled protein.[11][12][13] The data below is derived from studies on closely related anthracene carboxylic acid isomers and provides an estimate of the expected photophysical behavior.

Property	Estimated Value Range	Notes
Excitation Max (λ_{ex})	~320 - 420 nm	Dependent on solvent polarity and pH. [11]
Emission Max (λ_{em})	~410 - 500 nm	Exhibits a notable Stokes shift that can be influenced by the environment. [11] [12]
Quantum Yield	Variable	Highly dependent on solvent and local environment. [11]
Fluorescence Lifetime (τ)	~3 - 10 ns	Can vary with solvent and molecular conformation. [11] [12]

Mechanism of Action: Thiol-Reactive Labeling

2-Carboxyanthracene MTSEA Amide achieves its specificity through the reaction of its methanethiosulfonate (MTS) group with the thiol (sulfhydryl) group of a cysteine residue. This reaction is a thiol-disulfide interchange that results in the formation of a stable, covalent disulfide bond between the probe and the protein. This linkage is reversible with the addition of reducing agents like dithiothreitol (DTT).[\[8\]](#)



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Caption: Covalent labeling via thiol-disulfide interchange.

Experimental Protocols

Successful labeling of membrane proteins requires careful optimization of protein preparation, the labeling reaction, and purification steps.

Protein Preparation

- **Expression and Purification:** The target membrane protein, typically containing a single cysteine at the desired labeling site, is expressed and purified. To facilitate purification, proteins are often engineered with an affinity tag (e.g., a His-tag).^[14]
- **Solubilization:** Membrane proteins must be extracted from the lipid bilayer. This is commonly done using detergents, which form micelles around the protein.^[4] However, detergents can sometimes block access to surface-exposed cysteines.^[4] An alternative is to reconstitute the protein into native-like lipid environments such as nanodiscs, which can improve labeling efficiency.^{[4][14]}

- Reduction of Cysteine Residues: For the labeling reaction to proceed, the target cysteine's thiol group must be in its reduced state. Any existing disulfide bonds (including those formed by air oxidation) should be reduced.
 - Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the purified protein solution.[\[14\]](#)[\[15\]](#) TCEP is often preferred as it is more stable and does not interfere with certain labeling chemistries.[\[8\]](#)
 - Incubate for 30-60 minutes at room temperature.
 - Remove the reducing agent immediately before labeling, typically via a desalting or gel filtration column, to prevent it from reacting with the probe.[\[15\]](#)

Labeling Reaction

This general protocol should be optimized for each specific protein.

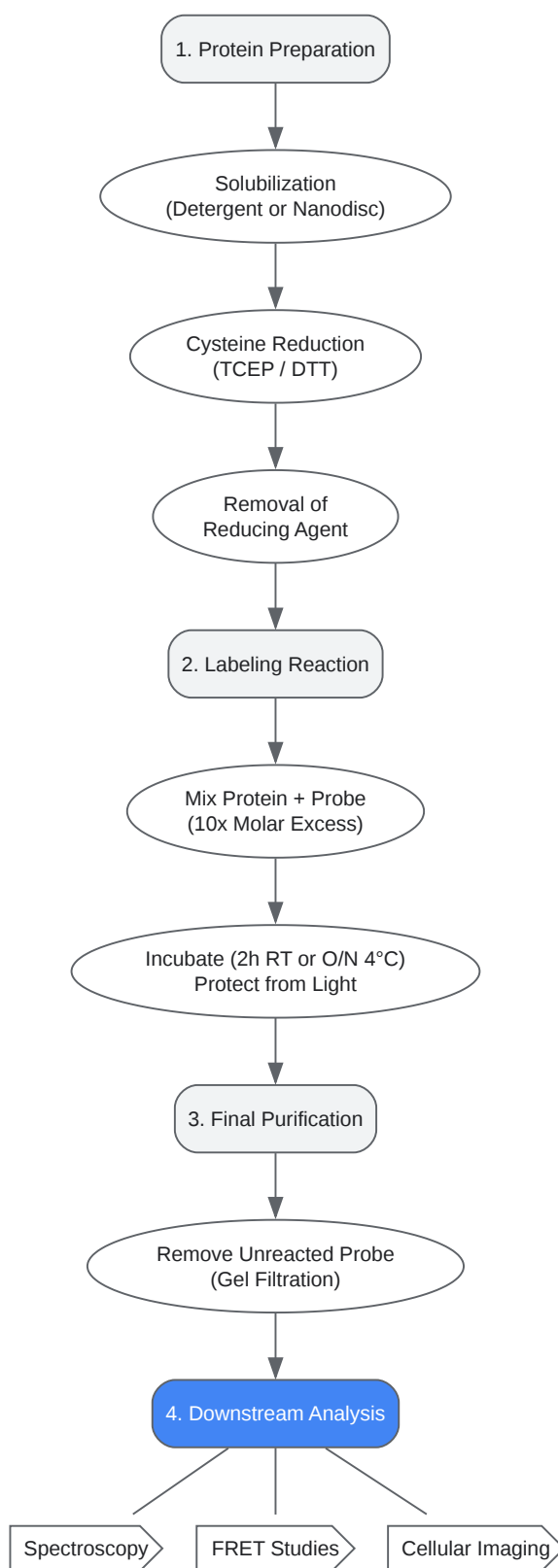
- Prepare Probe Stock Solution: Dissolve **2-Carboxyanthracene MTSEA Amide** in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
- Set Up Reaction:
 - The protein should be in a suitable buffer at a near-neutral pH (e.g., pH 7.0-7.5), such as phosphate-buffered saline (PBS) or HEPES buffer.[\[15\]](#)
 - The typical protein concentration is 10-100 μ M.
- Initiate Labeling: Add the probe stock solution to the protein solution to achieve a 10- to 20-fold molar excess of probe over protein. The final concentration of the organic solvent should be kept low (<5%) to avoid protein denaturation.
- Incubation:
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[\[15\]](#)
 - Protect the reaction mixture from light to prevent photobleaching of the anthracene fluorophore.[\[15\]](#)

- Quench Reaction (Optional): To consume any excess unreacted probe, add a low molecular weight thiol compound like glutathione or 2-mercaptoethanol.[\[15\]](#)

Purification of Labeled Protein

It is critical to remove all unreacted fluorescent probes after the reaction is complete.

- The most common method is gel filtration chromatography (e.g., using a Sephadex G-25 column).[\[15\]](#) The larger, labeled protein will elute first, while the smaller, unreacted probe is retained and elutes later.
- For His-tagged proteins, on-column labeling can be an efficient strategy, where the labeling is performed while the protein is immobilized on an affinity column, followed by washing to remove excess probe.[\[14\]](#)



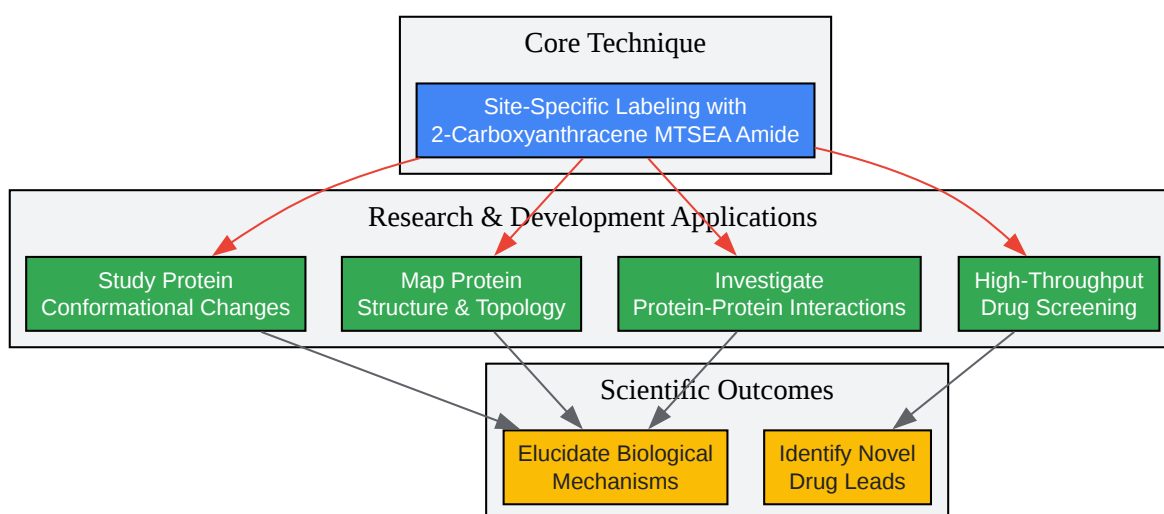
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Caption: General experimental workflow for membrane protein labeling.

Applications in Research and Drug Development

Site-specific labeling with probes like **2-Carboxyanthracene MTSEA Amide** opens avenues for detailed functional and structural studies.

- **Conformational Dynamics:** The environment-sensitive fluorescence of the anthracene group can be used to monitor conformational changes in the protein upon ligand binding, channel gating, or interaction with other proteins.
- **Structural Mapping:** By labeling different cysteine mutants across a protein, fluorescence quenching or accessibility studies can provide low-resolution structural information about the protein's topology within the membrane.
- **Fluorescence Resonance Energy Transfer (FRET):** When used as a FRET donor or acceptor with another fluorophore, this probe can measure distances and monitor dynamic processes like protein-protein interactions or domain movements.[8]
- **Drug Discovery:** Labeled membrane proteins are essential for developing high-throughput screening assays. Changes in fluorescence upon binding of small molecules can be used to identify potential drug candidates and characterize their binding kinetics and mechanism of action.[4]



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Caption: Applications stemming from site-specific protein labeling.

Conclusion

2-Carboxyanthracene MTSEA Amide is a valuable tool for the fluorescent labeling of cysteine residues in membrane proteins. Its thiol-specific reactivity allows for precise, site-directed modification, while the photophysical properties of its anthracene core can report on the local molecular environment. By following robust experimental protocols, researchers can leverage this probe to gain critical insights into the structure, function, and dynamics of membrane proteins, thereby advancing both basic science and therapeutic development.

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